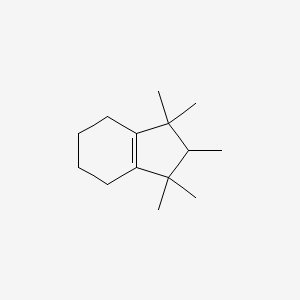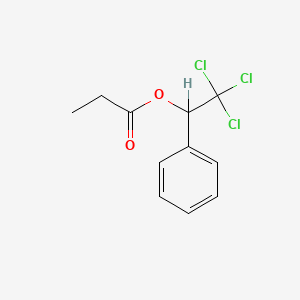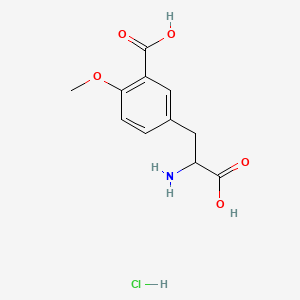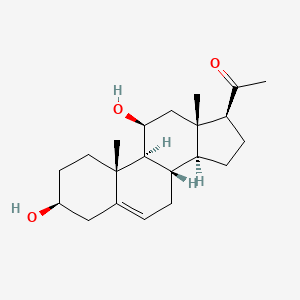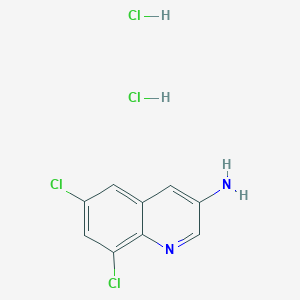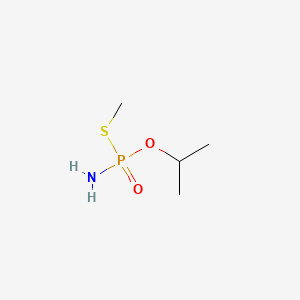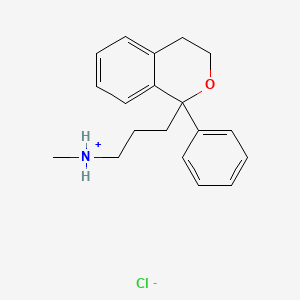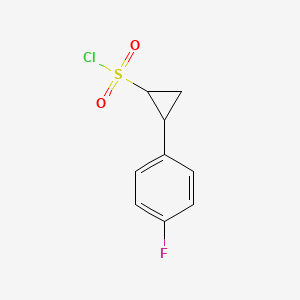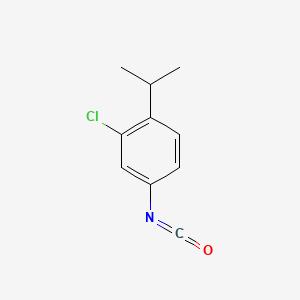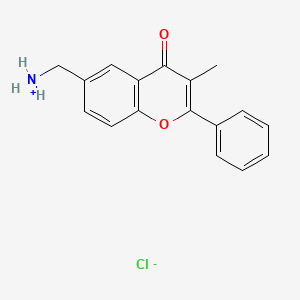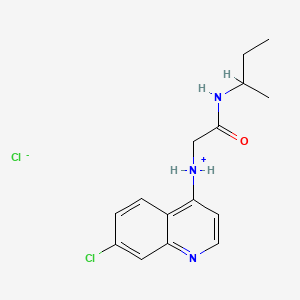
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.
Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated quinoline is reacted with an amine, such as sec-butylamine, to form the desired amine derivative.
Acetylation: The amine derivative is acetylated using acetic anhydride or acetyl chloride to form the final compound.
Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(7-Chloro-4-quinolylamino)-N,N-diethylacetamide
- 2-(7-Chloro-4-quinolylamino)-N,N-dipropylacetamide
Comparison
Compared to similar compounds, 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has unique properties due to the presence of the sec-butyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the sec-butyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
特性
CAS番号 |
102585-45-5 |
|---|---|
分子式 |
C15H19Cl2N3O |
分子量 |
328.2 g/mol |
IUPAC名 |
[2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H |
InChIキー |
VBAWJVRHKOUXNZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




